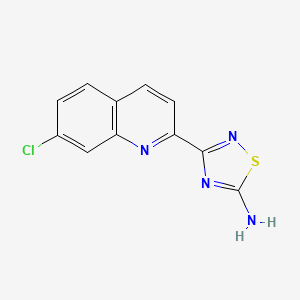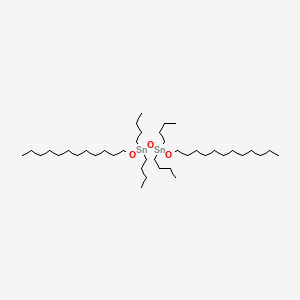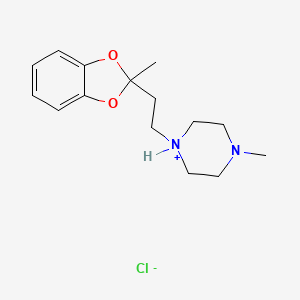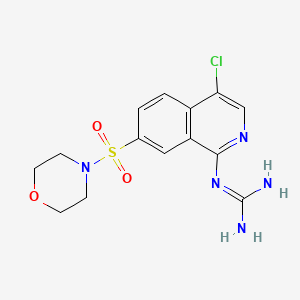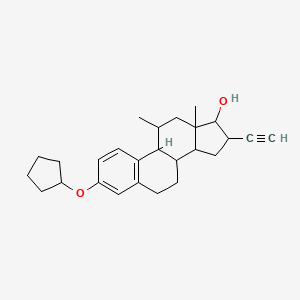
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is a synthetic estrogen derivative. It is structurally related to ethinylestradiol, a widely used estrogen in birth control pills. This compound is known for its potent estrogenic activity and is used in various hormonal therapies .
Métodos De Preparación
The synthesis of 17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether involves several steps The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha positionThe reaction conditions often involve the use of strong bases and catalysts to facilitate these transformations .
Análisis De Reacciones Químicas
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new detection methods.
Biology: It serves as a tool to study estrogen receptor interactions and their biological effects.
Medicine: It is used in hormone replacement therapy and in the treatment of certain hormone-sensitive cancers.
Industry: It is utilized in the production of various pharmaceutical formulations.
Mecanismo De Acción
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether exerts its effects by binding to estrogen receptors in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as the regulation of reproductive functions and secondary sexual characteristics .
Comparación Con Compuestos Similares
Similar compounds include:
Ethinylestradiol: A widely used estrogen in birth control pills, known for its high oral bioavailability.
Quinestrol: Another synthetic estrogen with a longer half-life due to its cyclopentyl ether group, making it suitable for once-weekly dosing.
17alpha-Estradiol: A weaker estrogen compared to 17beta-estradiol, used in certain therapeutic applications
17alpha-Ethynyl-11beta-methyl estradiol-3-cyclopentyl ether is unique due to its specific structural modifications, which enhance its potency and duration of action compared to other estrogens .
Propiedades
Número CAS |
55648-36-7 |
|---|---|
Fórmula molecular |
C26H34O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
3-cyclopentyloxy-16-ethynyl-11,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H34O2/c1-4-17-14-23-22-11-9-18-13-20(28-19-7-5-6-8-19)10-12-21(18)24(22)16(2)15-26(23,3)25(17)27/h1,10,12-13,16-17,19,22-25,27H,5-9,11,14-15H2,2-3H3 |
Clave InChI |
LLSFZBFNXBQIKE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C(CC(C2O)C#C)C3C1C4=C(CC3)C=C(C=C4)OC5CCCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



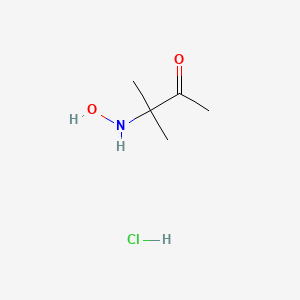
![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
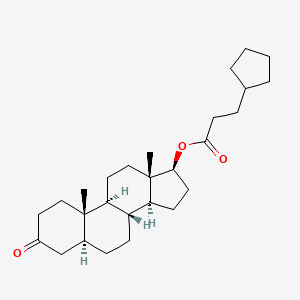
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
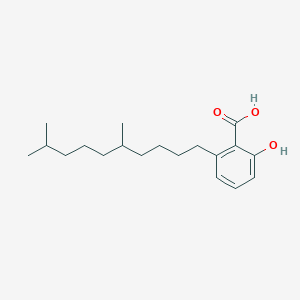
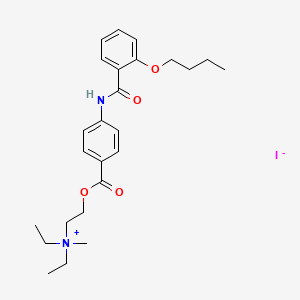
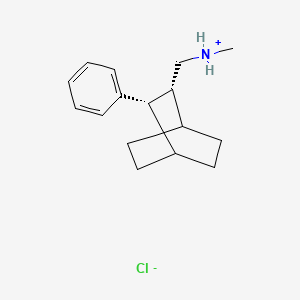
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
